The compound is classified under the category of nitrogen-containing heterocycles, specifically within the pyrazolo[1,5-a]pyrimidine derivatives. These compounds are characterized by a fused pyrazole and pyrimidine ring system. The specific structure of 2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one includes a methyl group at the second position of the pyrazole ring and a carbonyl group at the seventh position of the pyrimidine ring.
Recent studies have focused on various synthetic approaches for producing 2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one and its derivatives. One notable method involves the reaction of 3-amino-1H-pyrazoles with dimethyl acetylenedicarboxylate under ultrasonic irradiation in an aqueous-alcohol medium. This green synthetic strategy has shown high efficiency in yielding diverse pyrazolo[1,5-a]pyrimidin-7(4H)-ones with good functional group compatibility and yields reaching up to 87% in some cases .
Another synthesis route reported involves a multi-step process starting from 5-amino-3-methylpyrazole reacted with diethyl malonate, followed by chlorination and nucleophilic substitution reactions to introduce various substituents at different positions on the pyrazolo[1,5-a]pyrimidine core .
The molecular formula for 2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is , with a molecular weight of approximately 168.17 g/mol. The compound features a fused bicyclic structure comprising a five-membered pyrazole ring and a six-membered pyrimidine ring.
Spectroscopic data confirm its structure:
2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been involved in several chemical transformations. Notably:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its physicochemical properties.
The mechanism by which 2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one exerts its biological effects is primarily linked to its role as an inhibitor of mycobacterial ATP synthase. This inhibition disrupts ATP production in Mycobacterium tuberculosis, making it a potential candidate for tuberculosis treatment. The structure-activity relationship studies indicate that substituents at positions 3 and 5 significantly influence the inhibitory potency against mycobacterial growth .
The physical properties of 2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one include:
Chemical properties include:
2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one has significant applications in medicinal chemistry. Its derivatives are being explored as:
Research continues to explore modifications that enhance efficacy while minimizing side effects .
Pyrazolo[1,5‑a]pyrimidine (PP) derivatives represent a privileged scaffold in medicinal chemistry due to their structural resemblance to purine bases, enabling them to act as bioisosteres in nucleic acid interactions and enzyme inhibition. This core structure exhibits remarkable pharmacological versatility, with documented activities spanning antitubercular, anticancer, antiviral, and antidiabetic therapeutics [2] [3] [7]. For instance, PP-based compounds inhibit critical kinases (e.g., EGFR, B-Raf, CDKs) in oncology by competitively binding ATP sites, disrupting signaling pathways in cancers like melanoma and non-small cell lung carcinoma [3]. In infectious diseases, derivatives such as Pyrazolo[1,5-a]pyrimidin-7(4H)-one demonstrate potent activity against Mycobacterium tuberculosis (Mtb) by targeting flavin-dependent hydroxylases involved in bacterial catabolism [2]. The scaffold’s structural plasticity allows extensive derivatization, facilitating optimization of pharmacokinetic properties and target selectivity [5].
Table 1: Therapeutic Applications of Pyrazolo[1,5-a]pyrimidine Derivatives
Therapeutic Area | Molecular Target | Biological Activity | Reference |
---|---|---|---|
Oncology | EGFR, B-Raf, CDKs | Kinase inhibition; Antiproliferative effects | [3] |
Infectious Diseases | Flavin-dependent hydroxylase | Antitubercular activity | [2] |
Metabolic Disorders | DPP-4 enzyme | Antidiabetic action | [7] |
Neurology | GABA receptors | Anxiolytic/sedative effects | [5] |
2-Methylpyrazolo[1,5-A]pyrimidin-7(4H)-one (C₈H₇N₃O) features a fused bicyclic system comprising a pyrazole ring condensed with a pyrimidinone ring. Its core pharmacophore includes three key elements:
Regiochemical distinction arises at the C5, C6, and C7 positions, where substitutions dramatically alter electronic properties and bioactivity. For example, electron-donating groups (EDGs) at C7 enhance fluorescence properties, while electron-withdrawing groups (EWGs) modulate kinase affinity [8].
The synthesis of PP derivatives has evolved from classical condensation methods to advanced regioselective strategies:
Table 2: Evolution of Synthetic Methods for Pyrazolo[1,5-a]pyrimidines
Synthetic Era | Key Precursors | Conditions | Advantages/Limitations |
---|---|---|---|
Classical (1960s–1990s) | β-Ketoesters + aminopyrazoles | Acid reflux, 12–24 h | Broad scope; moderate yields (50–70%) |
Modern (2000s–Present) | β-Enaminones + aminopyrazoles | MW, 160–180°C, 15 min | Regioselective; high yields (80–98%) |
Halogenative Functionalization | Halomethyl enones or bromination at C3 | AcOH reflux, Br₂ catalysis | Enables cross-coupling diversification |
This compound serves as a multifunctional synthon in drug discovery due to three intrinsic properties:
Additionally, trifluoromethylation at C5/C7 enhances antitubercular activity (MIC: <1 µg/mL) by improving membrane permeability and metabolic stability [2] [5]. The compound’s low cytotoxicity profile in HepG2 cells further underscores its therapeutic potential [2].
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 41758-43-4
CAS No.: 571-72-2
CAS No.: